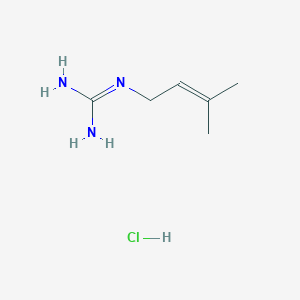
1-(3-Methylbut-2-en-1-yl)guanidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
盖氏碱(盐酸盐)是一种从植物山羊豆(Galega officinalis)中提取得到的胍类衍生物。该化合物在抗糖尿病药物开发中具有历史意义。 盖氏碱(盐酸盐)因其潜在的治疗效果而备受关注,特别是在糖尿病管理方面 .
准备方法
合成路线及反应条件: 盖氏碱(盐酸盐)可以通过多种化学路线合成。一种常见方法是从山羊豆中提取盖氏碱,然后将其转化为盐酸盐。 提取过程通常采用甲醇或乙醇等溶剂分离活性化合物 .
工业生产方法: 在工业环境中,盖氏碱(盐酸盐)的生产可以通过生物技术手段进行放大。例如,使用根瘤菌根瘤菌(Rhizobium rhizogenes)菌株A4诱导山羊豆毛状根培养。 然后用壳聚糖、水杨酸和超声波等诱导剂处理这些培养物,以提高盖氏碱的含量 .
化学反应分析
反应类型: 盖氏碱(盐酸盐)会发生各种化学反应,包括氧化、还原和取代反应。这些反应对于改变化合物的结构和增强其药理特性至关重要。
常见试剂和条件:
氧化: 盖氏碱可以在受控条件下使用高锰酸钾或过氧化氢等试剂进行氧化。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。
主要产物: 这些反应产生的主要产物包括盖氏碱的各种衍生物,它们可能表现出不同的药理活性。 例如,羟基盖氏碱是盖氏碱的羟基化衍生物 .
科学研究应用
盖氏碱(盐酸盐)具有广泛的科学研究应用:
化学: 它被用作合成其他胍类衍生物和相关化合物的先驱。
生物学: 盖氏碱因其对葡萄糖代谢和胰岛素敏感性的影响而受到研究。
医学: 该化合物具有潜在的抗糖尿病特性,并因其在控制高血糖方面的作用而受到研究。
作用机制
盖氏碱(盐酸盐)主要通过激活AMP激活蛋白激酶(AMPK)发挥作用。这种激活增强了骨骼肌的葡萄糖摄取,并抑制了乙酰辅酶A羧化酶,从而减少了脂肪酸合成。 此外,盖氏碱具有抗菌活性,对金黄色葡萄球菌菌株的最小抑菌浓度为 .
类似化合物:
二甲双胍: 一种广泛使用的抗糖尿病药物,源自盖氏碱类化合物。
苯乙双胍: 另一种具有抗糖尿病特性的双胍类衍生物,但因毒性问题而停产.
独特性: 盖氏碱(盐酸盐)的独特性在于其来自山羊豆的天然来源,以及其在现代抗糖尿病药物开发中的历史意义。 与二甲双胍和苯乙双胍不同,盖氏碱本身在临床上没有广泛应用,但它是一种有价值的研究工具,也是其他治疗性化合物的先驱 .
相似化合物的比较
Metformin: A widely used antidiabetic drug derived from galegine-like compounds.
Phenformin: Another biguanide derivative with antidiabetic properties, though it was discontinued due to toxicity concerns.
Uniqueness: Galegine (hydrochloride) is unique due to its natural origin from Galega officinalis and its historical significance in the development of modern antidiabetic medications. Unlike metformin and phenformin, galegine itself is not widely used clinically but serves as a valuable research tool and precursor for other therapeutic compounds .
生物活性
1-(3-Methylbut-2-en-1-yl)guanidine hydrochloride, also known as galegine hydrochloride, is a guanidine derivative that has garnered attention for its biological activities, particularly in relation to glucose metabolism and potential therapeutic applications in diabetes management. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Chemical Name: this compound
- Molecular Formula: C₇H₁₄ClN₃
- CAS Number: 1091739
Galegine exerts its biological effects primarily through the activation of AMP-activated protein kinase (AMPK). This activation enhances glucose uptake in skeletal muscle and inhibits acetyl-CoA carboxylase, leading to reduced fatty acid synthesis. Additionally, galegine exhibits antibacterial properties, with notable activity against various strains of bacteria.
Antidiabetic Properties
Galegine has been studied for its potential to improve insulin sensitivity and manage hyperglycemia. Research indicates that it may mimic the effects of metformin, a common antidiabetic medication. The compound enhances glucose utilization in peripheral tissues and reduces hepatic glucose production.
Antimicrobial Activity
In vitro studies have demonstrated that galegine possesses significant antibacterial activity. It has shown effectiveness against Staphylococcus aureus and other pathogenic bacteria, making it a candidate for further exploration in antimicrobial therapies.
Case Studies and Experimental Data
- Glucose Metabolism : A study highlighted that galegine significantly improved glucose tolerance in diabetic animal models, suggesting its potential as a therapeutic agent for type 2 diabetes management.
- Mechanistic Insights : Research has revealed that galegine activates AMPK in muscle cells, leading to increased glucose uptake and enhanced fatty acid oxidation. This mechanism is critical for its antidiabetic effects.
- Antimicrobial Efficacy : In a comparative study, galegine exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to established antibiotics, indicating its potential as an alternative treatment option.
Data Table: Summary of Biological Activities
属性
IUPAC Name |
2-(3-methylbut-2-enyl)guanidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3.ClH/c1-5(2)3-4-9-6(7)8;/h3H,4H2,1-2H3,(H4,7,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORPDBRMGGUYRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN=C(N)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














